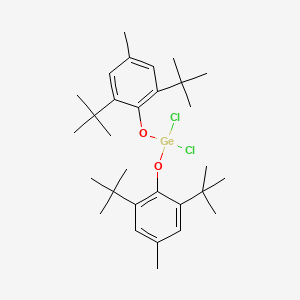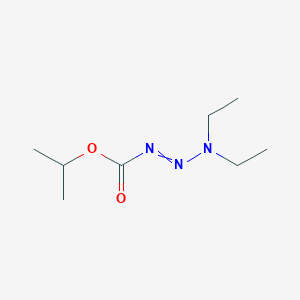![molecular formula C12H18N2O4S B14386508 N-[4-(Diethylsulfamoyl)phenyl]glycine CAS No. 88327-97-3](/img/structure/B14386508.png)
N-[4-(Diethylsulfamoyl)phenyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Diethylsulfamoyl)phenyl]glycine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a glycine moiety attached to a phenyl ring substituted with a diethylsulfamoyl group, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylsulfamoyl)phenyl]glycine typically involves the reaction of 4-(diethylsulfamoyl)aniline with glycine under specific conditions. The process may include:
Starting Materials: 4-(Diethylsulfamoyl)aniline and glycine.
Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Solvents: Common solvents used include dichloromethane (DCM) or dimethylformamide (DMF).
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Diethylsulfamoyl)phenyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Applications De Recherche Scientifique
N-[4-(Diethylsulfamoyl)phenyl]glycine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(Diethylsulfamoyl)phenyl]glycine involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The glycine moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-{[5-(Diethylsulfamoyl)-2-fluorobenzoyl]amino}phenyl)sulfonyl]glycine: A similar compound with a fluorobenzoyl group.
N-[4-(Diethylsulfamoyl)phenyl]alanine: A related compound with an alanine moiety instead of glycine.
Uniqueness
N-[4-(Diethylsulfamoyl)phenyl]glycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the diethylsulfamoyl group and the glycine moiety allows for diverse interactions and applications, setting it apart from similar compounds.
Propriétés
Numéro CAS |
88327-97-3 |
|---|---|
Formule moléculaire |
C12H18N2O4S |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
2-[4-(diethylsulfamoyl)anilino]acetic acid |
InChI |
InChI=1S/C12H18N2O4S/c1-3-14(4-2)19(17,18)11-7-5-10(6-8-11)13-9-12(15)16/h5-8,13H,3-4,9H2,1-2H3,(H,15,16) |
Clé InChI |
NJIKZGXGKFCXLU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)

![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)


![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)
